molecular formula C11H22O6 B14467242 acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol CAS No. 67488-75-9

acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol

Cat. No.: B14467242
CAS No.: 67488-75-9
M. Wt: 250.29 g/mol
InChI Key: DCVSBKWZCGFEDJ-RUTFAPCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is a complex organic compound with a unique structure. It consists of a cyclopropyl ring substituted with hydroxymethyl and dimethyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropyl ring.

    Hydroxymethylation: Introduction of the hydroxymethyl group through reactions with formaldehyde or other hydroxymethylating agents.

    Dimethylation: Addition of methyl groups using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors ensure consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogenation or other substitution reactions at the cyclopropyl ring using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclopropyl derivatives.

Scientific Research Applications

Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol involves its interaction with specific molecular targets. It may act by:

    Binding to Enzymes: Modulating enzyme activity through covalent or non-covalent interactions.

    Pathway Modulation: Influencing biochemical pathways by altering the activity of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: A simpler analog with a hydroxymethyl group attached to a cyclopropyl ring.

    Dimethylcyclopropane: Lacks the hydroxymethyl group but shares the cyclopropyl and dimethyl structure.

Uniqueness

Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67488-75-9

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol

InChI

InChI=1S/C7H14O2.2C2H4O2/c1-7(2)5(3-8)6(7)4-9;2*1-2(3)4/h5-6,8-9H,3-4H2,1-2H3;2*1H3,(H,3,4)/t5-,6+;;

InChI Key

DCVSBKWZCGFEDJ-RUTFAPCESA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC1([C@@H]([C@@H]1CO)CO)C

Canonical SMILES

CC(=O)O.CC(=O)O.CC1(C(C1CO)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.